Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane
Description
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a conjugated 4-phenylbut-1-en-3-yn-1-yl substituent.
Properties
CAS No. |
650605-79-1 |
|---|---|
Molecular Formula |
C28H22Sn |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
triphenyl(4-phenylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h1-2,4-6,8-9H;3*1-5H; |
InChI Key |
KADBVLJJSNSBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triphenylstannyl chloride with 4-phenylbut-1-en-3-yn-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrides.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in hydrides .
Scientific Research Applications
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism of action of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane and related organotin compounds:
Key Observations:
- Substituent Complexity: The target compound’s 4-phenylbutenynyl group introduces a rigid, conjugated system, contrasting with the monodentate acetoxy group in Triphenyltin acetate. This likely enhances stability in π-conjugated systems or catalytic intermediates .
- Functional Groups: The acetoxy group in Triphenyltin acetate enables hydrogen bonding and polar interactions, explaining its historical use as a fungicide .
Crystallographic and Physical Properties
The crystal structure of Triphenyl[(l,l,l-triphenylstannyl)methyl]stannane () provides insights into common organotin crystallography:
- Geometry: Both Sn centers adopt nearly tetrahedral coordination (max. deviation: 7°), a hallmark of triphenylstannane derivatives .
- Crystallization: Crystals were grown via diethyl ether recrystallization, a method likely applicable to the target compound .
- Diffraction Data: SHELX software () standardizes structural refinement, suggesting comparable analytical workflows for the target compound .
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